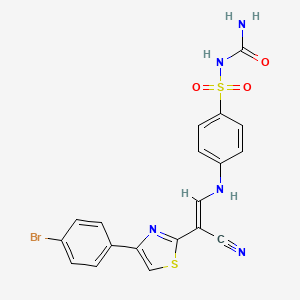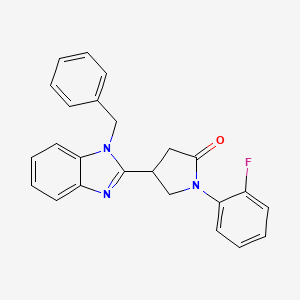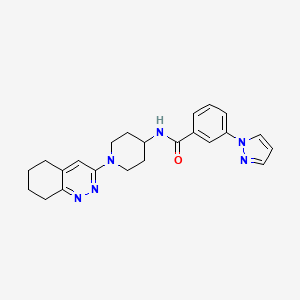![molecular formula C15H15NO5 B2918255 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859126-76-4](/img/structure/B2918255.png)
8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a chromenone derivative. Chromenones are a type of heterocyclic compound that are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a chromenone core, which is a bicyclic structure consisting of a benzene ring fused to a dioxole ring . It also has a morpholinomethyl group attached, which consists of a morpholine ring (a six-membered ring containing an oxygen and a nitrogen) attached to a methylene group.Chemical Reactions Analysis
Chromenones can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The morpholinomethyl group could potentially participate in reactions as well, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Chromenones are generally crystalline solids . The presence of the morpholinomethyl group could potentially increase the compound’s solubility in polar solvents.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A series of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized using CeCl3·7H2O as a catalyst, demonstrating the utility of this compound in facilitating multicomponent reactions under environmentally benign conditions (Liqiang Wu, Weilin Li, Fu‐Lin Yan, 2011).
Fluorescent Probing
The compound was used in the development of a fluorescent probe for the selective detection of hypoxia in tumor cells, highlighting its potential in biomedical imaging and research (W. Feng et al., 2016).
DNA-PK Inhibition
Research on 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor for DNA-dependent protein kinase inhibitors, underscores the relevance of morpholinomethyl chromenones in therapeutic applications, particularly in cancer treatment (Sonsoles Rodriguez Aristegui et al., 2006).
Synthesis Methods
Several studies have focused on the synthesis of chromenone derivatives, including those with morpholinomethyl groups, showcasing the chemical versatility and potential pharmacological applications of these compounds (M. Heravi, M. Zakeri, N. Mohammadi, 2011).
Biological Activity
Compounds containing the chromenone core, modified with morpholinomethyl groups, have been synthesized and evaluated for various biological activities, including antimicrobial, cytotoxic, and neuroprotective effects. This highlights the potential of these compounds in the development of new therapeutic agents (Anshu Chaydhary et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
8-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-15-5-10(8-16-1-3-18-4-2-16)11-6-13-14(20-9-19-13)7-12(11)21-15/h5-7H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARBWRXFMOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)
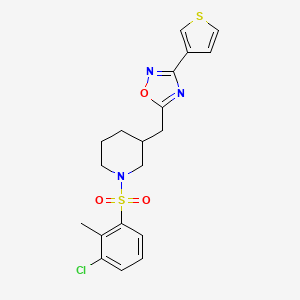
![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)
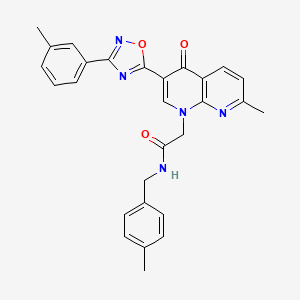
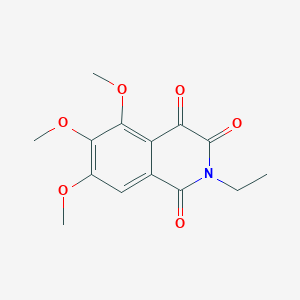
![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)
